molecular formula C19H27N3O6S B14933911 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide

Cat. No.: B14933911
M. Wt: 425.5 g/mol
InChI Key: RBRTWTPEPVAFHB-LOACHALJSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide is a complex organic compound that features a benzodioxin ring and a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol . The thiophene derivative can be synthesized through the oxidation of thiophene with hydrogen peroxide in the presence of acetic acid . The final step involves coupling the benzodioxin and thiophene derivatives with leucinamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzodioxin, halobenzodioxin.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with aromatic amino acids in proteins, while the thiophene derivative can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide is unique due to its combination of a benzodioxin ring and a thiophene derivative, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H27N3O6S

Molecular Weight

425.5 g/mol

IUPAC Name

(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide

InChI

InChI=1S/C19H27N3O6S/c1-12(2)9-15(22-19(24)21-14-5-8-29(25,26)11-14)18(23)20-13-3-4-16-17(10-13)28-7-6-27-16/h3-4,10,12,14-15H,5-9,11H2,1-2H3,(H,20,23)(H2,21,22,24)/t14?,15-/m0/s1

InChI Key

RBRTWTPEPVAFHB-LOACHALJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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